2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Description
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves multistep chemical reactions, starting from simple precursors to obtain the complex final product. Techniques such as condensation, cyclization, and functional group transformations are commonly used. For instance, the synthesis of related compounds involves the reaction of suitable benzimidazole or benzothiazole derivatives with specific halides or acids under controlled conditions to introduce the pyrazolo[3,4-d]pyrimidine scaffold. These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired product with high yield and purity (Cherukupalli et al., 2017).
Scientific Research Applications
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics demonstrates significant insecticidal and antibacterial potential. Microwave irradiative cyclocondensation techniques have been employed to prepare these compounds, which have been evaluated against certain insects and selected microorganisms, showcasing their potential in agricultural and medicinal applications (Deohate & Palaspagar, 2020).
Antiviral and Antitumor Activity
Studies on the synthesis and biological activity of certain pyrazolo[3,4-d]pyrimidine derivatives have shown that they exhibit moderate to significant antiviral and antitumor activities. These compounds have been tested in vitro against various viruses and tumor cells, indicating their potential in developing new therapeutic agents (Petrie et al., 1985).
Anti-Influenza Virus Activity
A novel route for the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored, revealing remarkable antiavian influenza virus activity. These compounds have shown significant antiviral activities against the H5N1 subtype of the influenza A virus, highlighting their potential in antiviral research and therapy (Hebishy et al., 2020).
Anticancer and Anti-5-Lipoxygenase Agents
The synthesis of novel pyrazolopyrimidines derivatives has revealed their potential as anticancer and anti-5-lipoxygenase agents. This research has identified compounds with significant cytotoxic activities against certain cancer cell lines and inhibitory effects on 5-lipoxygenase, suggesting their utility in developing new cancer therapies and anti-inflammatory drugs (Rahmouni et al., 2016).
properties
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-13-7-9-15(10-8-13)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)16-6-4-3-5-14(16)2/h3-12H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYDVDHBFPQBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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